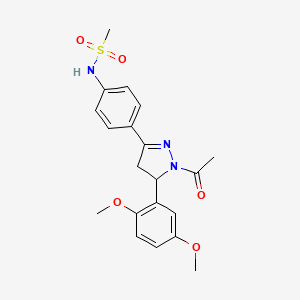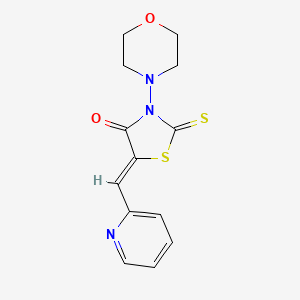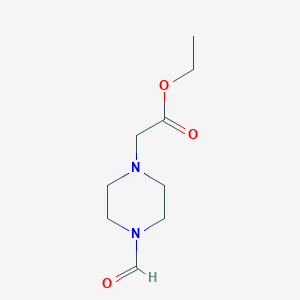![molecular formula C8H11ClF3NO B2731374 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride CAS No. 2287330-94-1](/img/structure/B2731374.png)
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a trifluoromethyl group attached to it, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylated furan compounds are often synthesized using methods such as palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating methyl group and the electron-withdrawing trifluoromethyl group. These groups could potentially affect the electron density and thus the reactivity of the furan ring .Chemical Reactions Analysis
Furan compounds are known to undergo reactions such as electrophilic substitution and nucleophilic addition. The presence of the trifluoromethyl group might make the compound more reactive towards nucleophiles due to the electron-withdrawing nature of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Wissenschaftliche Forschungsanwendungen
Photolysis and Photoaffinity Probes
One study examined the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, revealing insights into the photochemical behavior of trifluoromethylated compounds. This research is crucial for understanding the stability and reactivity of such compounds when exposed to light, which is particularly relevant in the development of photoaffinity probes for biochemical applications (Platz et al., 1991).
Diels–Alder Reactions and Synthesis Methodologies
Another study focused on Diels–Alder reactions involving alkyl 2H-azirine-3-carboxylates with furans, showcasing a method to synthesize compounds with potential applications in pharmaceuticals and material science. This highlights the versatility of furanic compounds in organic synthesis and their ability to form complex, biologically relevant structures (Alves et al., 2001).
Enantioselective Synthesis
Research into the asymmetric synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine from 2,2,2-trifluoro-1-furan-2-yl-ethanone demonstrates the importance of trifluoromethylated furans in medicinal chemistry. These building blocks are crucial for creating enantiomerically pure compounds with potential therapeutic applications (Demir et al., 2001).
Biomass Conversion and Catalysis
A study on the catalytic reduction of biomass-derived furanic compounds with hydrogen sheds light on the role of furanic derivatives in sustainable chemistry. Furfural and hydroxymethylfurfural (HMF) are key intermediates in converting biomass to valuable chemicals and fuels. This research emphasizes the potential of furanic compounds in green chemistry and biorefinery applications (Nakagawa et al., 2013).
Fluorescent Probes and Sensing Technologies
The development of fluorescent probes based on furanic compounds for detecting solvent polarities highlights the utility of such molecules in analytical chemistry. These probes can offer sensitive and selective detection methods for various applications, including environmental monitoring and diagnostics (Ercelen et al., 2002).
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO.ClH/c1-5-6(2-3-12)7(4-13-5)8(9,10)11;/h4H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNGISAKPRLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

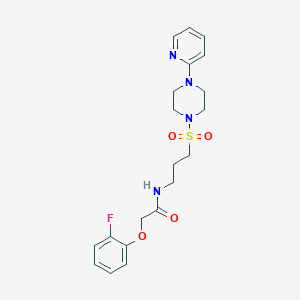
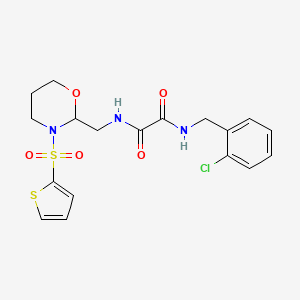
![3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2731293.png)
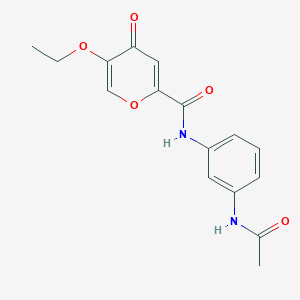
![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)
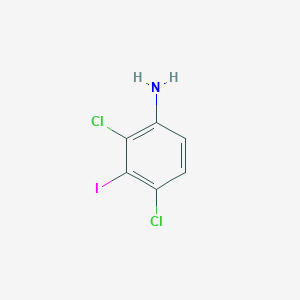
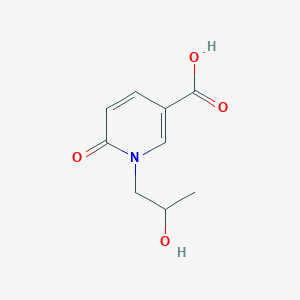
![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)
